molecular formula C20H18N4 B8196312 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline

4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline

Cat. No.: B8196312
M. Wt: 314.4 g/mol
InChI Key: LGCNUXCTAPMISQ-UHFFFAOYSA-N
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Description

4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline is a complex organic compound with the molecular formula C19H16N4 It is characterized by the presence of a benzimidazole core substituted with two aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Substitution with Aniline Groups: The benzimidazole core is then reacted with aniline derivatives in the presence of a catalyst, such as palladium, to introduce the aniline groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aniline groups can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated aniline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline moieties.

Scientific Research Applications

4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their function and leading to cell death. The pathways involved include inhibition of enzyme activity and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Lacks the methyl group, which may affect its reactivity and applications.

    4,4’-(1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Contains aldehyde groups instead of aniline, leading to different chemical properties and uses.

Uniqueness

4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

4-[7-(4-aminophenyl)-1-methylbenzimidazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-24-12-23-19-17(13-2-6-15(21)7-3-13)10-11-18(20(19)24)14-4-8-16(22)9-5-14/h2-12H,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCNUXCTAPMISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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